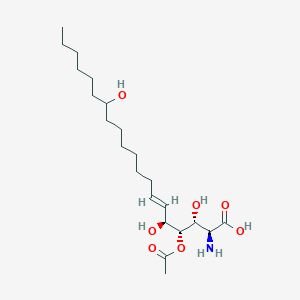
Fumifungin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fumifungin is typically isolated from the culture broth of Aspergillus fumigatus. The process involves cultivating the fungus in a suitable medium, followed by extraction and purification of the compound . The culture broth is separated from the mycelium by centrifugation, and this compound is isolated using various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using optimized strains of Aspergillus fumigatus. The fermentation conditions, including temperature, pH, and nutrient composition, are carefully controlled to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: Fumifungin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives that exhibit enhanced antifungal activity or other desirable properties .
Wissenschaftliche Forschungsanwendungen
Fumifungin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study the biosynthesis of secondary metabolites in fungi.
Biology: It serves as a tool to investigate the mechanisms of fungal pathogenicity and resistance.
Medicine: this compound’s potent antifungal properties make it a candidate for developing new antifungal drugs.
Industry: It is used in the agricultural industry to control fungal infections in crops.
Wirkmechanismus
Fumifungin exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes . This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death . The molecular targets of this compound include enzymes involved in the ergosterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Sphingofungins: These compounds also exhibit antifungal properties and share structural similarities with fumifungin.
Fumitremorgin C: Another secondary metabolite from Aspergillus species with antifungal activity.
Gliotoxin: A well-known antifungal compound produced by Aspergillus fumigatus.
Uniqueness of this compound: this compound is unique due to its specific mechanism of action targeting ergosterol synthesis, which distinguishes it from other antifungal compounds that may target different pathways . Additionally, its production by Aspergillus fumigatus and its potent antifungal activity make it a valuable compound for both research and industrial applications .
Eigenschaften
Molekularformel |
C22H41NO7 |
|---|---|
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
(E,2S,3R,4R,5S)-4-acetyloxy-2-amino-3,5,14-trihydroxyicos-6-enoic acid |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(26)21(30-16(2)24)20(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17?,18-,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
OOEOVXMORBPOKC-LNBSYBDWSA-N |
Isomerische SMILES |
CCCCCCC(CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)OC(=O)C)O)O |
Kanonische SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)OC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















